

Introduction: The Analytical Imperative for Branched Alkanes

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3,5-Diethyl-2-methylheptane**

Cat. No.: **B14534293**

[Get Quote](#)

3,5-Diethyl-2-methylheptane ($C_{12}H_{26}$, Molecular Weight: 170.33 g/mol) is a saturated hydrocarbon whose structural complexity necessitates rigorous analytical verification.[\[1\]](#)[\[2\]](#) Unlike their linear counterparts, branched alkanes present unique spectroscopic signatures due to the electronic and steric effects of their alkyl substituents. Accurate structural elucidation is paramount, as subtle isomeric differences can lead to vastly different physical properties and chemical reactivity. This guide establishes a foundational protocol for the definitive identification of **3,5-Diethyl-2-methylheptane**, ensuring the integrity of research and development activities that may utilize this compound or its derivatives.

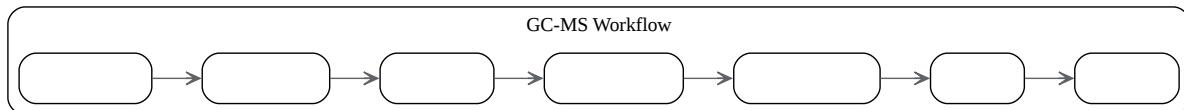
Table 1: Core Properties of **3,5-Diethyl-2-methylheptane**

Property	Value	Source
Molecular Formula	$C_{12}H_{26}$	[1]
Molecular Weight	170.33 g/mol	[1]
IUPAC Name	3,5-diethyl-2-methylheptane	[1]
CAS Number	62198-92-9	[1] [2]

Molecular Structure and Spectroscopic Implications

A thorough analysis begins with the molecule's structure. The locations of the methyl and ethyl branches create several distinct electronic environments for the protons and carbon atoms,

which will be fundamental to interpreting NMR spectra. The branching at positions C3 and C5 also creates preferential sites for fragmentation in mass spectrometry.


Caption: 2D representation of **3,5-Diethyl-2-methylheptane**.

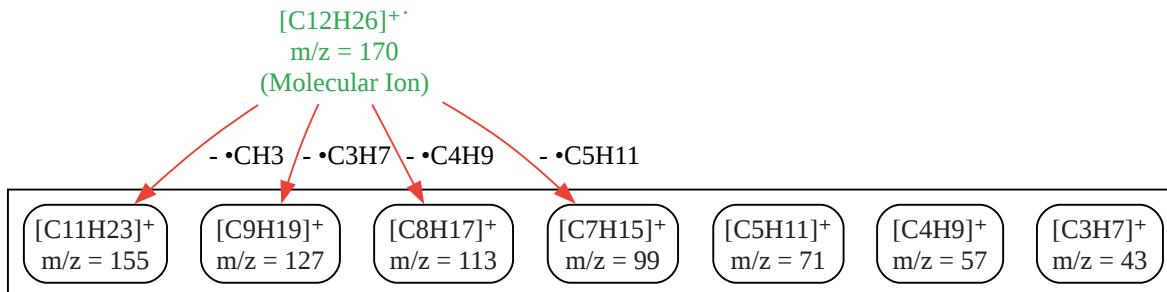
Mass Spectrometry (MS): Elucidating Structure Through Fragmentation

Mass spectrometry of branched alkanes is dominated by cleavage at the branching points, a direct consequence of the enhanced stability of the resulting secondary and tertiary carbocations.^{[3][4]} Under Electron Ionization (EI), the molecular ion (M^+) peak for highly branched alkanes is often weak or entirely absent due to the high propensity for fragmentation.^{[3][5]}

Causality in Fragmentation: The Stability Principle

The fragmentation of **3,5-Diethyl-2-methylheptane** is governed by the formation of the most stable carbocation. Cleavage of a C-C bond at a branch point is favored because it generates a more substituted—and therefore more stable—carbocation.^{[5][6]} The loss of the largest alkyl substituent at a given branch is typically the most favored pathway, as this also leads to a more stabilized radical co-product.^[5]

[Click to download full resolution via product page](#)


Caption: Generalized workflow for GC-MS analysis.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Dissolve ~1 mg of **3,5-Diethyl-2-methylheptane** in 1 mL of a high-purity volatile solvent like hexane or dichloromethane.
- Instrumentation: Utilize a standard Gas Chromatograph coupled to a Mass Spectrometer equipped with an Electron Ionization (EI) source.
- GC Parameters:
 - Column: A non-polar capillary column (e.g., SE-30 or similar) is appropriate for alkane separation.^{[7][8]}
 - Injection Volume: 1 μ L.
 - Inlet Temperature: 250°C.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Oven Program: Start at 70°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.
- MS Parameters:
 - Ionization Source: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230°C.
 - Mass Range: Scan from m/z 35 to 250.

Predicted Fragmentation and Data

The molecular ion (M^+) is expected at $m/z = 170$, but it will likely be of very low abundance. The major fragments will arise from cleavage at the C2, C3, and C5 positions.

[Click to download full resolution via product page](#)

Caption: Predicted major fragmentation pathways for the molecule.

Table 2: Predicted Key Mass Fragments for **3,5-Diethyl-2-methylheptane**

m/z	Proposed Fragment Ion	Origin of Loss	Significance
170	$[C_{12}H_{26}]^+$	-	Molecular Ion (expect very low abundance) [3]
155	$[C_{11}H_{23}]^+$	Loss of $\bullet CH_3$	Cleavage at C2, loss of the methyl group.
141	$[C_{10}H_{21}]^+$	Loss of $\bullet C_2H_5$	Cleavage at C3 or C5, loss of an ethyl group. This should be a prominent peak.
127	$[C_9H_{19}]^+$	Loss of $\bullet C_3H_7$	Cleavage at C2, loss of the propyl fragment (C1+C2 branch).
113	$[C_8H_{17}]^+$	Loss of $\bullet C_4H_9$	Cleavage at C3, loss of the butyl fragment.
99	$[C_7H_{15}]^+$	Loss of $\bullet C_5H_{11}$	Cleavage at C5, loss of the largest alkyl fragment (pentyl group). This is a highly favored fragmentation.[5][6]
71	$[C_5H_{11}]^+$	-	Represents the stable C5 fragment itself. Often a significant peak in branched alkanes.[6]
57	$[C_4H_9]^+$	-	Represents a stable butyl carbocation.
43	$[C_3H_7]^+$	-	Represents a stable propyl carbocation, often the base peak.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

For alkanes, IR spectroscopy is primarily used to confirm the presence of C-H bonds and the absence of other functional groups. The spectrum is typically simple, dominated by C-H stretching and bending vibrations.^[9]

Experimental Protocol: Liquid Film Analysis

- Sample Preparation: As **3,5-Diethyl-2-methylheptane** is a liquid at room temperature, no solvent is needed. Place one or two drops of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- Instrumentation: Use a standard Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum from 4000 cm^{-1} to 600 cm^{-1} . Acquire at least 16 scans to ensure a good signal-to-noise ratio.
- Processing: Perform a background scan of the clean salt plates first, which is then automatically subtracted from the sample spectrum.

Expected Spectroscopic Features

The key diagnostic region for alkanes is between 3000 and 2850 cm^{-1} and 1500 to 1300 cm^{-1} .

Table 3: Characteristic IR Absorptions for **3,5-Diethyl-2-methylheptane**

Wavenumber (cm ⁻¹)	Vibration Type	Bond	Intensity
2975 - 2950	Asymmetric Stretch	C-H in CH ₃	Strong
2930 - 2915	Asymmetric Stretch	C-H in CH ₂	Strong
2875 - 2860	Symmetric Stretch	C-H in CH ₃	Medium
2855 - 2845	Symmetric Stretch	C-H in CH ₂	Medium
1480 - 1440	Bending (Scissoring)	C-H in CH ₂	Medium
1385 - 1370	Bending (Umbrella)	C-H in CH ₃	Medium-Weak

Source: General principles of IR spectroscopy for alkanes.[\[9\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework. By analyzing chemical shifts, signal integrations, and splitting patterns, a complete structural assignment can be made.

Experimental Protocol: Sample Preparation and Acquisition

- Sample Preparation: Dissolve 5-10 mg of **3,5-Diethyl-2-methylheptane** in ~0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or benzene-d₆. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: A high-field NMR spectrometer (e.g., 300-600 MHz) is recommended for better signal dispersion.[\[10\]](#)
- ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This will show each unique carbon as a single line, simplifying the spectrum.

Predicted ^1H NMR Spectrum

Due to the presence of chiral centers at C3 and C5, some CH_2 protons may be diastereotopic, leading to more complex splitting than simple first-order analysis would predict. However, we can predict the general features. The structure has multiple, distinct proton environments.

Table 4: Predicted ^1H NMR Data for **3,5-Diethyl-2-methylheptane** (in CDCl_3)

Proton Environment	Approx. Chemical Shift (δ , ppm)	Multiplicity	Integration
CH_3 (at C1)	0.8 - 0.9	Triplet (t)	3H
CH_3 (at C2)	0.8 - 0.9	Doublet (d)	3H
CH_3 (in ethyl groups)	0.8 - 0.9	Triplets (t)	6H
CH_2 (at C6)	1.2 - 1.4	Multiplet (m)	2H
CH_2 (at C4)	1.2 - 1.4	Multiplet (m)	2H
CH_2 (in ethyl groups)	1.2 - 1.4	Multiplets (m)	4H
CH (at C2, C3, C5)	1.4 - 1.7	Multiplets (m)	3H
CH (at C7)	1.2 - 1.4	Multiplet (m)	1H

Note: Due to significant signal overlap in the 0.8-1.7 ppm aliphatic region, 2D NMR techniques like COSY and HSQC would be required for unambiguous assignment.

Predicted ^{13}C NMR Spectrum

Assuming the diastereomers are not resolved, the number of unique carbon signals will reflect the molecular symmetry. Given the structure, we can predict 12 distinct carbon signals.

Table 5: Predicted ^{13}C NMR Signals for **3,5-Diethyl-2-methylheptane**

Number of Unique Carbons	Predicted
Total Carbon Signals	12

Conclusion

The structural verification of **3,5-Diethyl-2-methylheptane** is achieved through a synergistic application of multiple spectroscopic techniques. Mass spectrometry reveals the molecular weight and characteristic fragmentation patterns driven by carbocation stability. Infrared spectroscopy confirms its alkane nature by identifying C-H vibrational modes. Finally, ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, offering definitive proof of connectivity. Together, these methods provide a robust and self-validating analytical package for researchers and developers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,5-Diethyl-2-methylheptane | C12H26 | CID 53424672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. heptane, 3,5-diethyl-2-methyl- [webbook.nist.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. GCMS Section 6.9.2 [people.whitman.edu]
- 7. 3-methyl, 3,5-diethyl, heptane [webbook.nist.gov]
- 8. 3-methyl, 3,5-diethyl, heptane [webbook.nist.gov]
- 9. C7H16 infrared spectrum of 2-methylhexane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-methylhexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. epfl.ch [epfl.ch]
- To cite this document: BenchChem. [Introduction: The Analytical Imperative for Branched Alkanes]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b14534293#spectroscopic-data-for-3-5-diethyl-2-methylheptane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com